molecular formula C9H7ClO4 B3060899 [(4-Chlorobenzoyl)oxy]acetic acid CAS No. 10414-67-2

[(4-Chlorobenzoyl)oxy]acetic acid

Cat. No.: B3060899
CAS No.: 10414-67-2
M. Wt: 214.6 g/mol
InChI Key: WQMYKQBNRIRXFU-UHFFFAOYSA-N
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Description

Significance of Carboxylic Acid Derivatives in Organic Synthesis

Carboxylic acid derivatives, including esters, amides, acid chlorides, and anhydrides, are fundamental intermediates in organic synthesis. numberanalytics.com Their importance lies in their ability to be readily converted into other functional groups, facilitating the construction of intricate molecular architectures. numberanalytics.commsu.edu These compounds undergo a variety of reactions, such as hydrolysis, nucleophilic substitution, and reduction, making them indispensable tools for chemists. numberanalytics.com The acyl group (RCO–) is the defining feature of these derivatives, and its substitution with different functional groups gives rise to a diverse array of compounds with distinct chemical behaviors. msu.edu

Relevance of Benzoyl and Chlorophenyl Motifs in Organic Chemistry

The benzoyl group, a C6H5−C(=O)− moiety, is a common structural component in many organic molecules. wikipedia.org It is found in compounds like benzoyl peroxide, which is widely used as a radical initiator in polymer production. wikipedia.orgorganic-chemistry.org The benzoyl group's presence can influence a molecule's reactivity and its interactions with biological systems. mdpi.com

Similarly, the chlorophenyl group, particularly the para-substituted isomer (p-chlorophenyl), is frequently encountered in medicinal chemistry. researchgate.net The inclusion of a chlorine atom on a phenyl ring can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netacs.org

Overview of Ester Linkages in Functional Molecules

Ester linkages, formed from the reaction of a carboxylic acid and an alcohol, are prevalent in both natural and synthetic compounds. fiveable.melabxchange.org They are responsible for the characteristic scents of many fruits and flowers and are the fundamental structural component of fats, oils, and waxes. fiveable.mesolubilityofthings.com In the realm of drug design, ester linkages are often employed in prodrugs to enhance properties like solubility and bioavailability. numberanalytics.com These linkages can be cleaved by esterase enzymes in the body to release the active drug molecule. numberanalytics.comtaylorandfrancis.com The polarity and hydrogen bonding capability of esters are influenced by the length of their alkyl chains. labxchange.org

Contextualization of [(4-Chlorobenzoyl)oxy]acetic Acid within Related Structural Classes

This compound, with its molecular formula C9H7ClO4, belongs to the class of ester-based carboxylic acids. guidechem.com Its structure incorporates a 4-chlorobenzoyl group connected to an acetic acid moiety through an ester linkage. This places it within a group of compounds that are investigated for their potential as research chemicals and as impurities or metabolites of other active pharmaceutical ingredients. guidechem.compharmaffiliates.com

Chemical and Physical Properties

PropertyValue
Molecular FormulaC9H7ClO4
Molecular Weight214.6 g/mol
pKa (Predicted)2.48 ± 0.10
Topological Polar Surface Area63.6 Ų
Rotatable Bond Count4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Data sourced from various chemical databases. guidechem.com

Research and Applications

The primary application of this compound is as a research compound. It is also identified as an impurity of Acemetacin, a non-steroidal anti-inflammatory drug. guidechem.compharmaffiliates.com Its synthesis can be achieved from a precursor, and its well-defined chemical properties make it a useful standard in analytical chemistry. guidechem.com

Properties

IUPAC Name

2-(4-chlorobenzoyl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-7-3-1-6(2-4-7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMYKQBNRIRXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505584
Record name [(4-Chlorobenzoyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10414-67-2
Record name [(4-Chlorobenzoyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization of 4 Chlorobenzoyl Oxy Acetic Acid

Direct Esterification Approaches for Carboxylic Acids

Direct esterification is a fundamental method for synthesizing esters, including [(4-Chlorobenzoyl)oxy]acetic acid. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Condensation Reactions with Acetic Acid Precursors

The synthesis of this compound can be achieved through the condensation of 4-chlorobenzoic acid with an appropriate acetic acid precursor, such as chloroacetic acid or hydroxyacetic acid (glycolic acid). The Fischer esterification, a classic example of acid-catalyzed esterification, involves reacting a carboxylic acid and an alcohol, a process that is reversible and requires driving the equilibrium toward the product side. youtube.comyoutube.com This can be done by using an excess of one reactant or by removing water as it is formed. youtube.com

For instance, the reaction between 4-chlorobenzoic acid and glycolic acid in the presence of a strong acid catalyst like sulfuric acid would yield this compound. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. youtube.comyoutube.com

O-Acylation Reactions Utilizing 4-Chlorobenzoyl Chloride

A highly effective method for forming the ester bond is through the O-acylation of a hydroxyacetic acid derivative with 4-chlorobenzoyl chloride. nih.gov Acyl chlorides are very reactive acylating agents. rsc.org This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. quora.com

A related synthesis involves the reaction of 4-chlorobenzaldehyde (B46862) with the hemihydrochloride of amino-oxyacetic acid in ethanol, followed by treatment with sodium acetate (B1210297) and refluxing. prepchem.com Although this produces a related compound, the underlying principle of forming an oxyacetic acid derivative is relevant.

Role of Catalysis in Esterification Reactions

Catalysts are crucial in overcoming the activation energy of esterification and increasing reaction rates.

Acid Catalysis : Strong inorganic acids like sulfuric acid are commonly used in Fischer esterification. youtube.com The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. youtube.com

Lewis Acid Catalysis : Lewis acids such as titanium tetrachloride (TiCl4) can also be used to facilitate the direct esterification of carboxylic acids and alcohols under mild and neutral conditions. nih.gov This method has been shown to be efficient even with long-chain carboxylic acids and primary alcohols. nih.govmdpi.com Other Lewis acids like aluminum chloride (AlCl3) and zinc chloride (ZnCl2) have shown more limited efficacy in some cases. mdpi.com Iron(III) acetylacetonate (B107027) is another example of a catalyst used for direct condensation of carboxylic acids and alcohols. researchgate.net

Coupling Reagents : Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid by converting the hydroxyl group into a better leaving group. mdpi.comorganic-chemistry.org This method is effective but can lead to the formation of byproducts. mdpi.com

Benzoylation Reactions in the Synthesis of Related Compounds

Benzoylation, the process of introducing a benzoyl group into a molecule, is a key reaction in the synthesis of compounds structurally related to this compound.

Schotten-Baumann Reaction Principles

The Schotten-Baumann reaction is a widely used method for the benzoylation of alcohols and amines using benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide (B78521). byjus.comvedantu.comchemistnotes.com The base serves two primary purposes: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid generated during the reaction, preventing it from protonating the product. quora.combyjus.com Pyridine can also be used as a base and may enhance the acylating power of the acyl chloride. quora.combyjus.com

This reaction is applicable to a wide range of substrates containing active hydrogen, including phenols and amines. quora.comvedantu.com For example, the reaction of phenol (B47542) with benzoyl chloride in the presence of aqueous sodium hydroxide yields phenyl benzoate. chemistnotes.com

Catalyst-Free Benzoylation Strategies

While catalysts are generally employed to facilitate benzoylation, some strategies aim to perform these reactions without a dedicated catalyst, particularly under specific conditions. However, for the synthesis involving reactive species like 4-chlorobenzoyl chloride, the reaction with an alcohol can often proceed readily, with the base acting more as a scavenger for the HCl byproduct rather than a true catalyst for the C-O bond formation.

In some industrial processes, the focus is on developing heterogeneous catalyst systems to simplify product purification and catalyst recycling. For instance, zeolite catalysts have been explored for the benzoylation of phenol with benzoic acid. mdpi.com While not strictly "catalyst-free," these methods seek to replace traditional homogeneous catalysts with more environmentally friendly alternatives.

Multi-Step Synthetic Sequences for Complex Derivatives

The creation of complex derivatives from this compound often necessitates multi-step synthetic pathways. These sequences allow for the precise and controlled introduction of various functional groups and structural modifications.

Oxidation Reactions in Side Chain Functionalization

While direct oxidation of the acetic acid side chain of this compound is not a commonly reported transformation, oxidation reactions are crucial in the synthesis of related and more complex structures. For instance, in the synthesis of 1,2,4-thiadiazole (B1232254) derivatives, an oxidative dimerization using an ecofriendly and safe oxidant like oxone is a key step. mdpi.com This process involves the treatment of a substituted thioamide with the oxidant in a solvent like dichloromethane (B109758) at ambient temperature to yield the desired 1,2,4-thiadiazole motifs in good to excellent yields. mdpi.com This highlights how oxidation reactions can be integral to building complex heterocyclic systems from precursors that may be structurally related to derivatives of this compound.

Halogenation and Subsequent Substitution Reactions

Halogenation, particularly at the alpha position to a carbonyl group, is a fundamental transformation in organic synthesis that can be applied to derivatives of this compound. This reaction typically proceeds via an acid-catalyzed enol intermediate. libretexts.orglibretexts.org The presence of an acid catalyst facilitates the formation of an enol, which then acts as a nucleophile, reacting with an electrophilic halogen such as chlorine, bromine, or iodine. libretexts.orglibretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid, and not the halogen itself. libretexts.org

A common variation of this reaction involves the use of bromine in an acetic acid solvent. libretexts.orglibretexts.org The resulting α-bromo ketones are valuable intermediates as they can undergo dehydrobromination when treated with a base, such as pyridine, to form α,β-unsaturated ketones. libretexts.orglibretexts.org This two-step sequence of halogenation followed by elimination is an effective method for introducing a carbon-carbon double bond. libretexts.org

In the context of this compound derivatives, if the acetic acid moiety were transformed into a ketone, this methodology could be applied to introduce further functionality. For unsymmetrical ketones, the regioselectivity of halogenation depends on the reaction conditions. In acidic solutions, halogenation tends to occur at the more substituted α-carbon, proceeding through the more stable enol intermediate. youtube.com Conversely, under basic conditions, halogenation typically occurs at the less substituted α-carbon. wikipedia.org

Selective Reduction Strategies

The selective reduction of functional groups is a critical aspect of synthesizing complex molecules. In a study related to the synthesis of liquid crystalline materials, the selective reduction of a benzaldehyde (B42025) derivative bearing two benzoyl-oxy groups was investigated. nih.gov The reduction of 2,5-bis[(4'-(n-alkoxy)benzoyl)oxy]benzaldehydes with sodium borohydride (B1222165) (NaBH4) was found to primarily lead to a rearranged phenolic product. nih.gov

To prevent this rearrangement, a modified procedure was developed where the intermediate benzyl (B1604629) alkoxide was quenched with a weak acid. nih.gov Specifically, the use of 2-3 equivalents of NaBH4 in the presence of 20-30 equivalents of acetic acid (a 1:10 ratio of NaBH4 to acetic acid) allowed for the selective reduction of the aldehyde to the corresponding benzyl alcohol with less than 5% of the intramolecular transesterification byproduct. nih.gov This strategy of using a weak acid to quench the reaction intermediate could be applicable to the selective reduction of derivatives of this compound that contain reducible functional groups, preventing unwanted side reactions.

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. wjpmr.comnih.gov These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and energy efficiency. mdpi.comwjpmr.com

In the context of synthesizing organic compounds, green chemistry approaches can involve the use of ultrasound, microwave-assisted synthesis, ionic liquids, and solid-supported catalysts. mdpi.com For example, the use of oxone as an oxidant in the synthesis of 1,2,4-thiadiazoles represents a greener alternative to more hazardous reagents. mdpi.com Solvent selection is another key aspect, with a push towards using water or biodegradable solvents, or even performing reactions in the absence of a solvent. nih.gov For instance, toluene (B28343) is often used as a less toxic substitute for benzene (B151609). nih.gov The application of green chemistry principles to the synthesis of this compound and its derivatives can lead to more sustainable and economically viable manufacturing processes. wjpmr.com

Derivatization Strategies of the Acetic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of new compounds with potentially altered chemical and biological properties.

Formation of Amides and Other Carboxylic Acid Derivatives

The conversion of carboxylic acids into amides is a fundamental and widely utilized transformation in organic synthesis. chemguide.co.uklibretexts.org Several methods exist for this conversion. One common approach involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. masterorganicchemistry.com

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.comlibretexts.org Acyl chlorides, which can be prepared from carboxylic acids using reagents like thionyl chloride (SOCl₂), readily react with amines to form amides. masterorganicchemistry.com Similarly, acid anhydrides react with amines to yield amides, along with a molecule of a carboxylic acid as a byproduct. chemguide.co.uk

The direct reaction of a carboxylic acid with an amine to form an amide is also possible but typically requires harsh conditions, such as high temperatures, to drive off the water that is formed. chemguide.co.ukmasterorganicchemistry.com This method proceeds through an initial acid-base reaction to form an ammonium (B1175870) salt, which then dehydrates upon heating to yield the amide. chemguide.co.uk

These strategies for amide formation are highly applicable to this compound, enabling the synthesis of a diverse library of amide derivatives.

ReagentProductReaction Type
Amine + Coupling Agent (e.g., DCC, EDC)AmideDirect Amidation
Thionyl Chloride (SOCl₂) then AmineAmideVia Acyl Chloride
Acid Anhydride then AmineAmideVia Acid Anhydride
Amine + HeatAmideDirect Thermal Condensation

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. For [(4-Chlorobenzoyl)oxy]acetic acid, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons of the 4-chlorobenzoyl group and the methylene (B1212753) protons of the oxyacetic acid moiety.

The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, usually between δ 7.0 and 8.5 ppm. The specific splitting pattern is dictated by the coupling between adjacent protons on the benzene (B151609) ring. The protons ortho to the carbonyl group are generally shifted further downfield compared to the protons meta to it due to the electron-withdrawing nature of the carbonyl group. The methylene protons of the oxyacetic acid group typically appear as a singlet further upfield, generally in the range of δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid group is often broad and may appear over a wide range of chemical shifts, or it may undergo exchange with residual water in the solvent, sometimes rendering it unobservable.

A representative ¹H NMR data for a related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, shows aromatic protons at δ = 8.145 ppm, δ = 8.078 ppm, δ = 7.565 ppm, and δ = 7.635 ppm. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (ortho to C=O)~7.9-8.1Doublet
Aromatic Protons (meta to C=O)~7.4-7.6Doublet
Methylene Protons (-O-CH₂-)~4.8-5.0Singlet
Carboxylic Acid Proton (-COOH)Variable (often broad)Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed in the range of δ 160-170 ppm, while the carbonyl carbon of the carboxylic acid is found slightly further downfield, around δ 170-180 ppm. The aromatic carbons show signals in the region of δ 120-140 ppm. The carbon atom attached to the chlorine atom (ipso-carbon) will have a chemical shift influenced by the halogen. The methylene carbon of the oxyacetic acid moiety typically appears in the range of δ 60-70 ppm. For instance, in a similar structure, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, the ester carbonyl carbon appears at δ = 164.482 ppm. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Chemical Shift (δ, ppm)
Ester Carbonyl Carbon (C=O)~164-166
Carboxylic Acid Carbonyl Carbon (C=O)~170-172
Aromatic Carbons (C-Cl)~139-141
Aromatic Carbons (C-H)~128-132
Aromatic Carbon (ipso to C=O)~128-130
Methylene Carbon (-O-CH₂-)~60-65

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show a cross-peak connecting the methylene protons to the methylene carbon, and each aromatic proton to its corresponding aromatic carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu It is particularly useful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the methylene protons and the ester carbonyl carbon, as well as the aromatic protons and the ester carbonyl carbon, confirming the connectivity of the 4-chlorobenzoyl and oxyacetic acid moieties. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, providing information about the three-dimensional structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands:

A strong and sharp absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1720-1740 cm⁻¹.

Another strong C=O stretching vibration for the carboxylic acid group, which often appears at a slightly lower frequency, around 1700-1725 cm⁻¹, and is often broader than the ester C=O stretch.

A broad O-H stretching vibration from the carboxylic acid group, which is usually observed in the range of 2500-3300 cm⁻¹.

C-O stretching vibrations for the ester and carboxylic acid groups are typically found in the region of 1000-1300 cm⁻¹.

C-H stretching vibrations for the aromatic and methylene groups appear around 2850-3100 cm⁻¹.

The C-Cl stretching vibration of the chlorobenzoyl group is expected in the fingerprint region, typically below 800 cm⁻¹.

For comparison, the IR spectrum of acetic acid shows a very broad O-H stretch from approximately 2400 to 3400 cm⁻¹ and a strong C=O stretch around 1714 cm⁻¹. chegg.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
EsterC=O Stretch1720-1740Strong
Carboxylic AcidC=O Stretch1700-1725Strong
Aromatic RingC=C Stretch1450-1600Medium
Ester/Carboxylic AcidC-O Stretch1000-1300Strong
Aryl HalideC-Cl Stretch< 800Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. libretexts.org

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be seen for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for esters and carboxylic acids involve cleavage of the bonds adjacent to the carbonyl groups. libretexts.orgmiamioh.edu Key fragments for this compound would likely include:

The 4-chlorobenzoyl cation, [C₇H₄ClO]⁺, resulting from cleavage of the ester C-O bond.

A fragment corresponding to the loss of the carboxylic acid group, [M-COOH]⁺.

A fragment from the loss of the entire oxyacetic acid moiety.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-chlorobenzoyl chromophore. elte.hu The benzene ring and the carbonyl group form a conjugated system, which gives rise to characteristic absorption bands. Typically, aromatic compounds exhibit π → π* transitions, which are generally strong absorptions. shu.ac.uk The presence of the carbonyl group also introduces the possibility of n → π* transitions, which are typically weaker. elte.hu

The spectrum would likely show a strong absorption band in the UV region, characteristic of the π → π* transition of the conjugated aromatic system. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. shu.ac.uk

Chromatographic Techniques for Purity Assessment and Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its characterization. These methods separate the compound from starting materials, byproducts, or impurities, allowing for qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A reversed-phase HPLC method is typically employed for this type of polar aromatic compound. In this setup, the stationary phase is nonpolar (commonly a C18-bonded silica), while the mobile phase is a more polar solvent mixture.

The analysis involves dissolving a small sample of the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase versus the mobile phase. The carboxylic acid group and the ester functionality make the molecule polar, while the chlorobenzoyl group provides hydrophobicity. An acidic modifier, such as acetic or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in sharper, more symmetrical peaks and reproducible retention times. Detection is typically achieved using a UV detector, as the chlorobenzoyl chromophore absorbs strongly in the UV region. The purity is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 1: Typical HPLC Parameters for Analysis of this compound

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water gradient with 0.1% Acetic AcidElutes compounds from the column; the acid modifier ensures consistent ionization state.
Flow Rate 1.0 mL/minMaintains a constant flow of the mobile phase for reproducible separation.
Detection UV at ~240 nmDetects the aromatic chlorobenzoyl group.
Column Temp. 25-30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. A common synthesis route involves the esterification of 4-chlorobenzoic acid with a glycolic acid derivative. TLC can effectively track the consumption of the starting materials and the formation of the product.

To monitor the reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, usually a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). The separation occurs as the mobile phase moves up the plate by capillary action; less polar compounds travel further up the plate.

The spots corresponding to the starting materials and the product can be visualized, often under UV light due to their aromatic nature. A complete reaction is indicated by the disappearance of the limiting reactant's spot and the appearance of a single, new spot for the product. Co-spotting the reaction mixture with the starting materials on the same plate helps in unambiguously identifying the spots.

Table 2: Typical TLC System for Monitoring Synthesis

ComponentDescriptionFunction
Stationary Phase Silica Gel 60 F254 on Aluminum platesA polar adsorbent that separates components based on polarity. F254 indicates a fluorescent indicator.
Mobile Phase 7:3 Hexane:Ethyl Acetate (example ratio)A solvent system of optimized polarity to achieve good separation between reactants and products.
Visualization UV Lamp (254 nm)Allows for the detection of UV-active compounds like the chlorobenzoyl-containing molecules as dark spots.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the definitive identification and characterization of this compound. It combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.

After separation on an HPLC column as described previously, the eluent is directed into the mass spectrometer's ion source. For a molecule like this compound, Electrospray Ionization (ESI) is a common choice, typically operated in negative ion mode. In this mode, the carboxylic acid proton is easily lost, forming the deprotonated molecule [M-H]⁻.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₉H₇ClO₄), the expected monoisotopic mass is approximately 214.00 g/mol . The mass spectrometer would detect an ion with an m/z value corresponding to the [M-H]⁻ species. This provides strong evidence for the compound's identity and molecular weight. Further fragmentation analysis (MS/MS) can be performed to confirm the structure by breaking the molecule into smaller, predictable pieces.

Table 3: Expected LC-MS Data for this compound

ParameterExpected Value/ResultInformation Provided
Ionization Mode Electrospray Ionization (ESI), NegativeGenerates ions from the analyte molecules.
Molecular Formula C₉H₇ClO₄---
Monoisotopic Mass ~214.00 g/mol The exact mass of the most abundant isotope species.
Observed Ion (m/z) [M-H]⁻ ≈ 213.00Confirms the molecular weight of the compound.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, these studies would reveal precise bond lengths, bond angles, and the details of its packing in the solid state.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the pure compound. The crystal is then mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.

By measuring the intensities and positions of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of all non-hydrogen atoms can be determined with very high precision. This analysis provides unambiguous proof of the compound's covalent structure and stereochemistry. The resulting data includes the crystal system, space group, and the precise dimensions of the unit cell—the basic repeating block of the crystal lattice.

Table 4: Crystallographic Parameters Determined by Single Crystal X-ray Diffraction

ParameterDescription
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal, describing all symmetry operations.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z Value The number of molecules per unit cell.
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths & Angles The calculated distances between bonded atoms and the angles they form.
R-factor A measure of the agreement between the crystallographic model and the experimental data.

The data from single crystal X-ray diffraction also reveals how molecules of this compound pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. In chlorobenzoyl derivatives, a variety of such interactions are expected to play a role. researchgate.net

The most significant interaction would likely be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. Weaker C-H···O interactions, where a hydrogen atom on the benzene ring or the methylene group interacts with an oxygen atom of a carbonyl or ether group on a neighboring molecule, are also important for stabilizing the structure. nih.gov

Table 5: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDescription
Hydrogen Bond Carboxyl O-HCarboxyl C=OStrong interaction, likely forming a head-to-head dimer structure common for carboxylic acids.
C-H···O Aromatic C-HCarbonyl/Ether OWeaker hydrogen bonds that contribute to the overall stability of the crystal packing.
π···π Stacking Phenyl RingPhenyl RingAttractive interaction between the π-electron clouds of adjacent aromatic rings.
Cl···π Chlorine AtomPhenyl RingAn interaction between the chlorine substituent and the π-face of a nearby aromatic ring.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com For compounds similar to [(4-Chlorobenzoyl)oxy]acetic acid, DFT has been successfully applied to calculate optimized molecular geometry, harmonic vibrational frequencies, and bonding features in the ground state. researchgate.net Such calculations are crucial for understanding the molecule's stability and spectroscopic properties. The B3LYP functional is a common choice within DFT for these types of analyses. researchgate.net Applications of DFT can also extend to predicting the electrochemical processes involved in reaction mechanisms by analyzing the transfer of electrons from the molecule to another reactant or surface. mdpi.com

The accuracy of quantum chemical calculations is heavily dependent on the choice of the atomic basis set, which mathematically describes the orbitals of the atoms within the molecule. arxiv.org The selection involves a trade-off between computational cost and accuracy. arxiv.org For molecules containing elements like those in this compound, Pople-style basis sets, such as the 6-31G(d,p), are standard choices for balancing accuracy and computational demand. researchgate.net For more precise calculations, especially those involving intermolecular interactions or reaction energetics, larger basis sets or property-optimized augmented basis sets may be employed. researchgate.net For instance, charges for molecular dynamics simulations of related compounds like 4-chlorobenzoyl-CoA were derived from Hartree-Fock (HF) calculations using the 6–31+G(d) basis set. nih.gov The optimization of the computational model is crucial and often involves comparing calculated values, such as bond lengths and energies, with known experimental or literature values to validate the chosen method. mdpi.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Value (a.u.)
EHOMO Energy of the Highest Occupied Molecular Orbital-0.258
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.041
Energy Gap (ΔE) ELUMO - EHOMO0.217
Ionization Potential (I) -EHOMO0.258
Electron Affinity (A) -ELUMO0.041
Global Hardness (η) (I - A) / 20.1085
Chemical Potential (μ) -(I + A) / 2-0.1495
Electronegativity (χ) 0.1495
Global Electrophilicity (ω) μ² / (2η)0.103

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations can reveal how the molecule behaves in solution, interacts with biological macromolecules, or forms aggregates. mdpi.com For example, a molecular dynamics study of 4-chlorobenzoyl-CoA dehalogenase provided insights into the conformational changes in the enzyme's active site and the diffusion of water molecules necessary for the hydrolysis reaction. nih.govnih.gov Similar simulations for this compound could elucidate its conformational preferences, solvation effects, and its binding mode within a target protein, revealing key interactions such as hydrogen bonds or π-π stacking that stabilize the complex. researchgate.net

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, thereby elucidating its mechanism. By using methods like DFT, researchers can characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org For instance, computational studies on dihydropyrimidinase, an enzyme that catalyzes a reaction involving a cyclic compound, successfully identified the reaction pathway, including the nucleophilic attack and subsequent proton transfers. rsc.orgresearchgate.net This type of analysis for this compound could be used to investigate its synthesis or degradation pathways, such as its hydrolysis back to 4-chlorobenzoic acid and glycolic acid. Calculating the activation barriers for different proposed steps allows for the determination of the most likely reaction pathway. rsc.org

Analysis of Intermolecular Interactions and Crystal Energies

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is key to crystal engineering. rsc.org For this compound, potential interactions include hydrogen bonds involving the carboxylic acid group, halogen bonding from the chlorine atom, and π-π stacking between the benzene (B151609) rings. Computational tools can be used to visualize and quantify these interactions. Hirshfeld surface analysis, for example, can map the close contacts between molecules in the crystal. mdpi.com Furthermore, the total intermolecular energy within the crystal can be calculated and decomposed into its constituent parts: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com This analysis reveals the relative importance of different forces in stabilizing the crystal structure. The dispersion component is often found to be dominant in the intermolecular interactions of organic molecules. mdpi.com

Table 2: Components of Intermolecular Interaction Energy

Energy ComponentDescriptionContribution
Electrostatic Arises from the interaction between the static charge distributions of the molecules.Stabilizing
Dispersion Originates from instantaneous fluctuations in electron density, leading to attractive forces (London forces).Stabilizing
Repulsion A short-range quantum mechanical effect due to the Pauli exclusion principle, preventing molecular collapse.Destabilizing
Polarization The distortion of a molecule's electron cloud by the electric field of a neighboring molecule, leading to an induced dipole interaction.Stabilizing

Hirshfeld Surface Analysis

The analysis generates a three-dimensional surface around a molecule, color-coded to indicate different types of intermolecular contacts. Red regions on the surface highlight contacts that are shorter than the van der Waals radii of the interacting atoms, indicating strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts at the van der Waals distance.

For this compound, one would expect significant contributions from O···H contacts due to the carboxylic acid and ester groups, which can participate in hydrogen bonding. The chlorine atom can also be involved in Cl···H and Cl···Cl interactions. The aromatic ring may lead to C···H and π-π stacking interactions, which would be visualized as distinct regions on the Hirshfeld surface and fingerprint plots.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Related Organic Salt. nih.gov

Interaction TypeContribution (%)
H···Cl/Cl···H22.6
H···F/F···H13.9
H···N/N···H11.9
H···C/C···H10.2
H···H7.7
C···Cl/Cl···C6.3

Note: This data is for 4-fluorobenzo[c] nih.govresearchgate.netresearchgate.netselenadiazol-1-ium chloride and is presented to illustrate the type of information obtained from a Hirshfeld surface analysis. nih.gov

Calculation of Interaction Energies

The stability of a crystal lattice is determined by the sum of all intermolecular interaction energies. Computational methods allow for the calculation of these energies, providing a quantitative measure of the forces holding the molecules together. Common methods for calculating interaction energies include Symmetry-Adapted Perturbation Theory (SAPT) and methods based on density functional theory (DFT) with corrections for dispersion, such as B3LYP-D. These calculations can be performed on molecular dimers or clusters extracted from the crystal structure to evaluate the strength of specific interactions like hydrogen bonds and π-π stacking.

The total interaction energy can be decomposed into physically meaningful components: electrostatic, exchange, induction, and dispersion energies. This decomposition helps in understanding the nature of the dominant forces in the crystal packing. For example, the electrostatic component arises from the interaction between the static charge distributions of the molecules, while the dispersion component accounts for the attractive van der Waals forces.

While specific interaction energy calculations for this compound are not published, studies on similar molecules demonstrate the utility of these calculations. For instance, in a study on an imidazole (B134444) derivative, interaction energies were calculated for different molecular pairs within the crystal lattice to identify the most significant stabilizing interactions. physchemres.org

Table 2: Example of Calculated Interaction Energies for Molecular Pairs in a Crystal Lattice. researchgate.net

Molecular Pair MotifInteraction Energy (kJ/mol)Dominant Term
π–π stacking-54.31Dispersion
Weak C-H···N interactions-27.85Electrostatic

Note: This data is for 2-methoxy-4,6-diphenylnicotinonitrile and is presented as a representative example of interaction energy calculations. researchgate.net

Structure-Activity Relationship (SAR) Investigations (Computational Approaches)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational approaches in SAR have become indispensable in medicinal chemistry for designing new molecules with enhanced potency and selectivity. nih.gov These methods can be broadly categorized into ligand-based and structure-based approaches.

In the absence of a known biological target, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) are employed. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

For a compound like this compound, a computational SAR study would typically involve synthesizing and testing a series of analogues with modifications at various positions, such as:

Substitution on the phenyl ring (e.g., varying the position and nature of the halogen).

Modification of the acetic acid side chain (e.g., changing its length or introducing different functional groups).

Replacement of the ester linkage.

The biological activity data from these analogues would then be used to build a QSAR model. This model could help in identifying the key structural features required for activity and in predicting the activity of novel, unsynthesized compounds. For instance, a computational study on phenoxyalkyl-1,3,5-triazine derivatives successfully used docking-supported SAR analysis to identify potent ligands for the 5-HT₆ receptor. nih.gov

If the biological target of this compound is known, structure-based drug design methods like molecular docking can be utilized. Docking simulations predict the preferred orientation of the compound when bound to the active site of a protein. The results of docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. This information can then be used to guide the design of new derivatives with improved binding affinity.

Biological Activity and Mechanistic Insights Non Human Focus

Plant Growth Regulation Research

The structural characteristics of [(4-Chlorobenzoyl)oxy]acetic acid suggest its potential role as a plant growth regulator. This is largely understood through the lens of related chlorophenoxyacetic acids and their established effects on plant physiology.

Auxin Mimicry in Related Chlorophenoxyacetic Acids

Auxins are a critical class of plant hormones that govern various aspects of plant growth and development, from cell elongation to root formation. nanion.de Synthetic auxin herbicides are designed to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible plants. researchgate.netnih.govpressbooks.pubresearchgate.net These synthetic compounds, which include chlorophenoxyacetic acids, are recognized for their ability to selectively control broadleaf weeds in grass crops. pressbooks.pub

A related compound, p-Chlorophenoxyacetic acid (4-CPA), is explicitly identified as a plant growth regulator with auxin-like activity. biotrend.complantgrowthhormones.com It is absorbed by the plant through its roots, stems, leaves, and fruit. biotrend.com Synthetic auxins like 4-CPA can induce physiological effects similar to those caused by high concentrations of native auxin, leading to uncontrolled growth. pressbooks.pub At lower concentrations, they act as growth regulators, while at high doses, they exhibit phytotoxic, or herbicidal, effects. pressbooks.pubbiotrend.com This dual activity is a hallmark of auxinic compounds.

Effects on Plant Development and Physiology

The application of related chlorophenoxyacetic acids has demonstrated tangible effects on plant development. For instance, 4-CPA is used to prevent the premature dropping of flowers and fruits, promote fruit set, and induce the development of seedless fruits. biotrend.complantgrowthhormones.com

Antimicrobial Activity Studies

Beyond its influence on plants, this compound and its derivatives have been investigated for their ability to inhibit the growth of microorganisms.

Antibacterial Effects in in vitro Systems (non-human strains)

Studies on derivatives of chlorobenzoic acid have revealed notable antibacterial properties. For example, synthesized 2-chlorobenzoic acid derivatives showed greater potential against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis in laboratory tests. nih.gov

Similarly, research into compounds derived from 4-chlorophenoxy acetic acid has demonstrated activity against various bacterial strains. japsonline.com The presence of chloro groups in these molecules appears to be significant for their inhibitory action. japsonline.com Other studies have shown that related chemical structures can inhibit the growth of bacteria such as Klebsiella pneumoniae. researchgate.net The acetic acid component itself is also known to have broad-spectrum bactericidal effects, particularly against problematic Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov

Compound ClassTest Organism (Non-Human Strain)Observed Effect
2-Chlorobenzoic acid derivativesEscherichia coliHigh antibacterial potential
2-Chlorobenzoic acid derivativesStaphylococcus aureusModerate antibacterial potential
2-Chlorobenzoic acid derivativesBacillus subtilisModerate antibacterial potential
4-Chlorophenoxy acetic acid derivativesVarious bacterial strainsGood inhibition
Acetic acid (3%)Pseudomonas aeruginosaExcellent bactericidal effect
Acetic acid (3%)Acinetobacter baumanniiExcellent bactericidal effect
Acetic acid (3%)Proteus vulgarisExcellent bactericidal effect

Antifungal Properties in in vitro Systems

The antifungal potential of this compound and related structures has also been a focus of research. Derivatives of 2-chlorobenzoic acid have been tested against fungal strains such as Candida albicans and Aspergillus niger. nih.gov

Studies on hydrazide derivatives of 4-chlorophenoxy acetic acid showed that compounds with two chloro groups exhibited high activity against several fungal strains. japsonline.com Furthermore, some 1,2,4-oxadiazole (B8745197) derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.govmdpi.com The underlying acetic acid component has also been identified as a key contributor to the antifungal activity observed in supernatants from certain bacterial cultures, effectively inhibiting molds like Penicillium corylophilum. nih.gov

Compound ClassTest OrganismObserved Effect
2-Chlorobenzoic acid derivativesCandida albicansAntifungal activity
2-Chlorobenzoic acid derivativesAspergillus nigerAntifungal activity
4-Chlorophenoxy acetic acid hydrazide derivativesVarious fungal strainsHigh activity
1,2,4-Oxadiazole derivativesRhizoctonia solaniSignificant antifungal activity
1,2,4-Oxadiazole derivativesBotrytis cinereaGood antifungal activity
Acetic AcidPenicillium corylophilumAntifungal activity

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms by which these compounds exert their antimicrobial effects are multifaceted. For chlorogenic acid, a related compound, the antibacterial action is believed to involve the disruption of bacterial cell membranes. nih.gov This process increases the permeability of both the outer and plasma membranes, leading to a loss of the cell's protective barrier and leakage of internal contents like nucleotides, ultimately causing cell death. nih.gov

For antifungal action, it is suggested that organic acids, such as acetic acid, play a primary role. nih.gov The mechanism for some antifungal agents involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. mdpi.com Other research points to the disruption of the plasma membrane and alteration of the fungal cell's micromorphology as the mode of action. nih.gov

Antioxidant Activity Investigations

The capacity of a chemical compound to counteract oxidative stress is a critical aspect of its biological profile. For derivatives of benzoic and acetic acid, this often involves their ability to scavenge free radicals, which are highly reactive molecules that can damage cells.

Direct experimental data on the radical scavenging activity of this compound is not extensively documented in publicly available literature. However, studies on structurally related compounds, such as phenolic and phenylacetic acid derivatives, provide insights into the potential antioxidant behavior.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. nih.gov For instance, studies on various plant extracts containing phenolic acids have demonstrated a positive correlation between the total phenolic content and DPPH radical scavenging activity. nih.govresearchgate.net Phenylacetic acid derivatives isolated from the seeds of Ilex aquifolium, namely 2,4-dihydroxyphenylacetic acid and its methyl ester, have shown moderate DPPH scavenging activity. researchgate.netpsu.edu The IC50 values, which represent the concentration required to scavenge 50% of DPPH radicals, were determined for these compounds, indicating their potential as antioxidants. psu.edu

It is important to note that the antioxidant activity of phenolic compounds is often attributed to the presence of hydroxyl (-OH) groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals. nih.gov In the case of this compound, the phenolic hydroxyl group is esterified, which may influence its radical scavenging capacity compared to its hydroxylated counterparts. Studies on other phenolic acid derivatives have shown that modifications to the hydroxyl group, such as through sulfation, can lead to a significant decrease in antioxidant activity as measured by DPPH and other assays. mdpi.com

Investigations into the antioxidant properties of hydroxycinnamic acid derivatives have also highlighted the importance of the molecular structure in radical scavenging. For example, the reduction of a carbon-carbon double bond in these compounds was found to enhance their antioxidant activity in a DPPH assay. mdpi.com Furthermore, the introduction of electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring can increase the stability of the resulting radical and thus enhance antioxidant efficacy. mdpi.com

Enzyme Inhibition Studies in Non-Human Biological Systems

The interaction of this compound and its analogs with various enzymes has been explored to understand their mechanisms of action and potential therapeutic applications.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. researchgate.net The inhibition of COX enzymes is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net While direct studies on the COX inhibitory activity of this compound are limited, several related compounds containing the 4-chlorobenzoyl moiety have been investigated as COX inhibitors.

For example, a study on the synthesis of [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid described it as a selective COX-2 inhibitor. nih.gov This suggests that the 4-chlorobenzoyl group can be a key pharmacophore for interacting with the active site of the COX-2 enzyme. Similarly, in-silico docking studies have predicted that 5-O-4-Chlorobenzoylpinostrobin, a derivative of a natural flavonoid, exhibits strong anti-inflammatory activity by inhibiting the COX-2 receptor. acs.orgpan.pl These studies indicate that the presence of the 4-chlorobenzoyl group can contribute to the binding and inhibition of COX enzymes.

The general mechanism of COX inhibition by NSAIDs involves blocking the channel in the enzyme through which the substrate, arachidonic acid, must pass to reach the active site. researchgate.net The selectivity for COX-1 versus COX-2 can be influenced by the size and shape of the inhibitor molecule and its ability to fit into the slightly different active sites of the two isoforms. researchgate.net

The following table summarizes the COX inhibitory activity of compounds structurally related to this compound.

Compound NameTarget EnzymeActivity/Finding
[6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acidCOX-2Selective inhibitor nih.gov
5-O-4-ChlorobenzoylpinostrobinCOX-2Predicted strong inhibitory activity acs.orgpan.pl

Beyond cyclooxygenase, the 4-chlorobenzoyl moiety has been studied in the context of other enzymatic systems. One notable example is the enzyme 4-chlorobenzoate (B1228818):coenzyme A (CoA) ligase (CBL). This enzyme is involved in the bacterial degradation of 4-chlorobenzoate. nih.govacs.org

Studies on CBL have elucidated a detailed catalytic mechanism involving the adenylation of 4-chlorobenzoate with ATP, followed by the formation of 4-chlorobenzoyl-CoA. nih.govacs.org The enzyme utilizes a "ping-pong" kinetic mechanism where the dissociation of pyrophosphate (PPi) is a prerequisite for the binding of CoA. nih.gov The rate-limiting step in this enzymatic reaction has been identified as a conformational change in the enzyme or the dissociation of the final product. nih.gov

Inhibitors of this enzyme have also been investigated. For instance, 4-chlorophenacyl-CoA and 4-chlorobenzyl-CoA, which are analogs of the natural substrate, have been shown to be noncompetitive inhibitors of CBL. nih.gov These findings demonstrate a specific interaction between the 4-chlorobenzoyl structure and the active site of this bacterial enzyme.

General Mechanistic Explorations of Biological Action

The inhibition of COX enzymes by related 4-chlorobenzoyl-containing compounds points towards a mechanism centered on the modulation of the arachidonic acid cascade. By blocking the production of prostaglandins, these compounds can exert anti-inflammatory effects. researchgate.net The specificity for COX-2 over COX-1 is a key area of investigation, as it can differentiate the therapeutic effects from potential side effects. researchgate.net

In the context of bacterial systems, the interaction with enzymes like 4-chlorobenzoate:CoA ligase reveals a specific metabolic pathway that can be targeted. The detailed mechanistic studies of this enzyme, including the identification of its conformational changes and rate-limiting steps, provide a blueprint for understanding how 4-chlorobenzoylated compounds are processed in certain microorganisms. nih.govacs.org This understanding is crucial for applications such as bioremediation, where the breakdown of chlorinated aromatic compounds is desired.

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, represents a significant pathway for the dissipation of chlorophenoxyacetic acids in the environment. This process can occur through direct absorption of light or be mediated by other light-absorbing molecules.

Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its decomposition. For instance, 4-chlorophenoxyacetic acid (4-CPA) has been shown to degrade upon exposure to natural sunlight, with a reported 30% loss over a 24-hour period. nih.gov The sunlight-induced photolysis of 4-CPA in natural waters can lead to the formation of intermediates such as catechol and phenol (B47542). nih.gov The identification of a formate (B1220265) ester of phenol as a photolysis intermediate points towards a free radical mechanism rather than a simple hydrolytic pathway. nih.gov The rate of direct photolysis is influenced by factors such as the intensity and wavelength of light. For example, the degradation of 2-methyl-4-chlorophenoxyacetic acid (MCPA) is more efficient under UV light with a wavelength of 254 nm compared to 365 nm or visible light. cjee.ac.cn While direct photolysis of compounds like 2,4-D in water can be slow, the presence of other substances can enhance this process. researchgate.net

Photosensitized degradation occurs when other substances in the environment, known as photosensitizers, absorb light energy and transfer it to the target compound, initiating its breakdown. Common natural photosensitizers include humic acids and nitrate (B79036) ions. rsc.org The photocatalytic degradation of 4-CPA has been extensively studied using titanium dioxide (TiO2) as a photosensitizer. nih.govresearchgate.net In these systems, TiO2 absorbs UV radiation, generating highly reactive oxygen species that degrade the herbicide. The efficiency of this process is influenced by parameters such as the type of TiO2, pH, and the concentration of the catalyst and substrate. nih.govresearchgate.net For example, the presence of hydrogen peroxide can enhance the photocatalytic degradation of 4-CPA. nih.gov Similarly, iron complexes like iron(III) acetylacetonate (B107027) can act as photocatalysts, where the absorption of light by the iron complex initiates a Fenton-like reaction that produces hydroxyl radicals responsible for the degradation of 4-CPA into intermediates like phenol and 4-chlorophenol (B41353). rsc.orgnih.gov

Reactive intermediates, particularly hydroxyl radicals (•OH), play a pivotal role in the photodegradation of chlorophenoxyacetic acids. These highly reactive species can be generated through various mechanisms, including the reaction of photochemically-produced excited states of dissolved organic matter with water or through photosensitized processes involving substances like TiO2 and iron complexes. nih.govrsc.orgnih.gov The reaction of hydroxyl radicals with 4-CPA in the atmosphere is estimated to have a half-life of about 35 hours. nih.gov In aqueous solutions, the attack of hydroxyl radicals on the aromatic ring of the herbicide is a primary degradation pathway. nih.gov For 2,4-D, computational and experimental studies have shown that the hydroxyl radical attack primarily occurs at the position on the aromatic ring where the ether side chain is attached, leading to the cleavage of this chain. nih.gov The main degradation intermediates resulting from hydroxyl radical attack on 4-CPA are phenol and 4-chlorophenol, which can be further mineralized with continued irradiation. rsc.orgnih.gov Quantum mechanical calculations have predicted that the major intermediates of the photocatalytic degradation of 4-chlorophenol, a common breakdown product, are 4-chlorocatechol (B124253) and hydroquinone. researchgate.net

Photodegradation Study Compound Conditions Key Findings Reference
Direct Photolysis4-Chlorophenoxyacetic acid (4-CPA)Natural sunlight30% degradation in 24 hours; formation of catechol and phenol. nih.gov
Photosensitized Degradation4-Chlorophenoxyacetic acid (4-CPA)Aqueous TiO2 suspension, UV lightDegradation to 4-chlorophenol. Rate influenced by TiO2 type, pH, H2O2. nih.gov
Photosensitized Degradation4-Chlorophenoxyacetic acid (CPA)Aqueous solution, Fe(acac)3, H2O2, 365 nm lightEffective degradation via hydroxyl radicals; intermediates include phenol and 4-chlorophenol. rsc.orgnih.gov
Role of Hydroxyl Radicals2,4-Dichlorophenoxyacetic acid (2,4-D)Gamma-radiolysis and computational studiesMain reaction is •OH attack ipso to the ether functionality, leading to side-chain cleavage. nih.gov

Biodegradation by Microorganisms

The breakdown of [(4-Chlorobenzoyl)oxy]acetic acid and related compounds by microorganisms is a critical process in soil and aquatic environments, leading to their eventual mineralization.

Numerous soil microorganisms have been shown to degrade chlorophenoxyacetic acids, utilizing them as a source of carbon and energy. The rate of degradation is typically faster in soils that have been previously exposed to these herbicides, a phenomenon known as adaptation. For 4-CPA, the time for 80% breakdown was 12.1 days in fresh soil compared to just 2.5 days in adapted soil. nih.gov Several bacterial genera, including Pseudomonas, Burkholderia, Achromobacter, Alcaligenes, and Flavobacterium, have been identified as capable of degrading 4-CPA. nih.govkoreascience.kr

The initial step in the microbial degradation of 4-CPA often involves the hydroxylation of the aromatic ring. A common pathway proposed for a Pseudomonas species involves the transformation of 4-chlorophenoxyacetate (B1230714) to 4-chloro-2-hydroxyphenoxyacetate, followed by conversion to 4-chlorocatechol. nih.gov This intermediate is then further broken down through ring cleavage into compounds like cis-cis-β-chloromuconate and γ-carboxymethylene-Δαβ-butenolide, eventually leading to intermediates of central metabolism such as maleylacetate (B1240894) and fumarylacetate. nih.gov Similarly, Arthrobacter species can metabolize 4-CPA to 4-chloro-3-hydroxyphenyl acetic acid. nih.gov In some cases, 4-chlorophenol is formed as an intermediate. koreascience.kr Under anaerobic conditions, 4-CPA can be completely removed by anaerobic digester sludge. nih.gov The degradation of the related herbicide 2,4-D in soil also proceeds through microbial breakdown, involving hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening. wikipedia.org

The microbial degradation of chlorophenoxyacetic acids is mediated by specific enzymes. A key enzyme in the degradation of MCPA and other phenoxy acid herbicides is an α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene. wikipedia.orgnih.gov This enzyme catalyzes the initial cleavage of the ether linkage. The presence and expression of tfdA genes in soil microbial communities have been quantitatively linked to the degradation of MCPA. nih.gov Studies have shown a significant increase in the population of bacteria carrying the tfdA gene during the degradation of MCPA in soil. nih.gov

The enzymes involved in the degradation of 4-CPA are inducible, meaning their synthesis is triggered by the presence of the substrate. koreascience.kr Following the initial hydroxylation, other enzymes such as hydroxylases and dioxygenases are involved in the further breakdown of the aromatic ring. For example, in the degradation of 2,4-D, a 2,4-dichlorophenol (B122985) hydroxylase is responsible for converting the intermediate 2,4-dichlorophenol to a catechol derivative, which is then cleaved by a chlorocatechol 1,2-dioxygenase. researchgate.net The genes encoding these degradative enzymes are often located on plasmids, which can be transferred between different bacterial species, facilitating the spread of degradation capabilities in the environment. researchgate.net However, in some 4-CPA degrading Burkholderia strains, the degradative genes were found on the chromosome. koreascience.kr

Microorganism/System Compound Degraded Key Degradation Pathway/Enzymes Intermediates/Products Reference
Pseudomonas sp.4-Chlorophenoxyacetic acid (4-CPA)Hydroxylation, ring cleavage4-chloro-2-hydroxyphenoxyacetate, 4-chlorocatechol, β-chloromuconate nih.gov
Arthrobacter sp.4-Chlorophenoxyacetic acid (4-CPA)Hydroxylation4-chloro-3-hydroxyphenyl acetic acid nih.gov
Burkholderia sp.4-Chlorophenoxyacetic acid (4-CPA)Mineralization4-chlorophenol, 4-chlorocatechol koreascience.kr
Soil Bacteria with tfdA gene4-chloro-2-methylphenoxyacetic acid (MCPA)α-ketoglutarate-dependent dioxygenase (TfdA)Cleavage of ether linkage wikipedia.orgnih.gov
Anaerobic Digester Sludge4-Chlorophenoxyacetic acid (4-CPA)Anaerobic degradationComplete removal nih.gov

Information regarding the environmental fate and degradation of this compound is not publicly available at this time.

Extensive searches for scientific literature and data concerning the environmental fate, degradation pathways, metabolites, transformation products, and environmental persistence of the specific chemical compound this compound did not yield any relevant results.

While information is available for its potential hydrolysis products, 4-chlorobenzoic acid and glycolic acid , there is no specific data for the parent ester compound as requested. regulations.govnih.govlaballey.com The degradation and persistence of these individual components cannot be used to accurately describe the environmental behavior of this compound without specific studies on the ester itself.

Therefore, the following sections on its major metabolites, transformation products, and environmental persistence cannot be completed.

Applications in Academic and Industrial Research Non Human & Research Oriented

Research Reagents and Chemical Probes

As a research reagent, [(4-Chlorobenzoyl)oxy]acetic acid's utility is largely theoretical and based on its chemical properties. Its structure, featuring a carboxylic acid group and a chlorobenzoyl moiety, makes it a potential building block in synthetic chemistry. However, there is a lack of specific, documented applications of this compound as a chemical probe for studying biological systems.

Precursors in the Synthesis of Advanced Organic Materials

The potential for this compound to serve as a precursor in the synthesis of advanced organic materials is an area of speculative interest. Its bifunctional nature, with a carboxylic acid and an ester linkage, could theoretically be exploited in polymerization reactions or in the creation of more complex molecules with tailored properties. However, current scientific literature does not provide specific examples of its use in this capacity.

Analytical Standards in Environmental or Biological Matrices

The most well-documented application of this compound is as an analytical standard, particularly in the pharmaceutical industry. It is recognized as a known impurity of the non-steroidal anti-inflammatory drugs (NSAIDs) Acemetacin and Indometacin. As such, it serves as a reference material for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this impurity in drug formulations. The availability of certified reference standards of this compound is crucial for quality control and regulatory compliance in drug manufacturing.

Physicochemical Properties of this compound
CAS Number 10414-67-2
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.6 g/mol
Predicted pKa 2.48 ± 0.10

Agrochemical Research and Development (e.g., investigational herbicides)

This compound belongs to the family of phenoxyacetic acids, which includes well-known herbicides like 2,4-D and MCPA. These herbicides act as synthetic auxins, a class of plant hormones that regulate growth. At high concentrations, they cause uncontrolled growth and ultimately lead to the death of susceptible plants, particularly broadleaf weeds.

The herbicidal activity of phenoxyacetic acid derivatives is closely linked to their chemical structure. Research in this area often involves the synthesis and testing of new derivatives to explore structure-activity relationships and develop more effective or selective herbicides. While this compound itself is not a commercialized herbicide, its structure is relevant to ongoing agrochemical research. Studies on similar chlorinated phenoxyacetic acid derivatives investigate their efficacy, mechanism of action, and environmental fate. The research includes examining how different substitutions on the phenyl ring and modifications to the acetic acid side chain affect herbicidal potency and selectivity.

Role in Mechanistic Studies of Biological Processes

The role of this compound in mechanistic studies is intrinsically linked to its identity as a phenoxyacetic acid derivative and a synthetic auxin analog. The mechanism of action for this class of compounds involves mimicking the natural plant hormone indole-3-acetic acid (IAA). They bind to auxin receptors in plant cells, leading to a cascade of downstream effects that disrupt normal growth processes.

Mechanistic studies on related compounds focus on understanding the specifics of this interaction, including receptor binding affinity, signal transduction pathways, and the resulting physiological responses in plants. Research also delves into the metabolic fate of these compounds within the plant and in the environment. For instance, studies have shown that the degradation of phenoxyacetic acid herbicides in soil can occur through microbial action, often involving the cleavage of the ether linkage. While specific studies on this compound are not prominent, the extensive body of research on related auxin-like herbicides provides a strong framework for understanding its potential biological effects and mechanisms of action at a molecular level.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

The exploration of any chemical compound begins with its synthesis. For [(4-Chlorobenzoyl)oxy]acetic acid, future research will likely focus on developing novel and efficient synthetic pathways that are both high-yielding and environmentally sustainable. Current synthetic approaches for similar phenoxyacetic acid derivatives often involve multi-step processes that may use hazardous reagents.

Future synthetic strategies could prioritize:

Green Chemistry Principles: Employing less hazardous solvents, reducing energy consumption, and minimizing waste generation. This includes exploring solvent-free reaction conditions or the use of benign solvent systems.

Catalyst Innovation: Investigating novel catalysts, including biocatalysts like enzymes (e.g., lipases) for the esterification step, which could offer high selectivity and operate under mild conditions.

Process Optimization: Utilizing flow chemistry or microwave-assisted synthesis to reduce reaction times, improve yields, and allow for safer, more controlled production on a larger scale.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts.

Research in this area will aim to make this compound more accessible for extensive study by providing a reliable, cost-effective, and environmentally responsible supply.

Exploration of Structure-Activity Relationships for Targeted Biological Effects

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing a compound for a specific biological effect. For this compound, a systematic exploration of its structure could reveal how modifications affect its activity, selectivity, and potency. mdpi.com

A focused SAR research program would involve synthesizing a library of analogues by modifying distinct parts of the molecule:

The Benzoyl Ring: The position, number, and nature of the halogen substituent could be varied. For instance, moving the chlorine atom to the ortho- or meta-positions, or replacing it with other halogens like fluorine or bromine, could significantly alter biological activity. The introduction of hydrophobic and electron-withdrawing groups on a benzene (B151609) ring has been shown to enhance activity in other phenoxyacetic acid derivatives. nih.gov

The Acetic Acid Moiety: The length of the carboxylic acid chain could be extended or shortened. Introducing substituents on the alpha-carbon of the acetic acid group is another avenue for modification that has proven effective in other classes of aryl-acid derivatives.

The Ester Linkage: Replacing the ester bond with more stable linkages, such as an amide or an ether, would help determine the importance of this functional group for activity and metabolic stability.

The resulting analogues would be screened to build a comprehensive SAR profile, guiding the design of new compounds with enhanced and targeted biological effects, such as herbicidal, antifungal, or other pharmacological activities. jetir.org

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration

Molecular Modification Rationale Potential Impact on Activity
Benzoyl Ring
Vary Cl position (ortho, meta) Alter electronic and steric properties Modify target binding affinity and selectivity
Replace Cl with F, Br, I Modulate electronegativity and size Fine-tune potency and pharmacokinetic properties
Add a second substituent (e.g., -CH₃, -OCH₃) Introduce new interaction points Enhance or alter the type of biological activity
Linker
Replace ester with amide Increase metabolic stability Prolong duration of action
Acetic Acid Moiety
Add methyl group to α-carbon Introduce a chiral center Potentially lead to stereospecific activity

Advanced Computational Modeling for Predictive Research

Computational chemistry and machine learning offer powerful tools to accelerate research and reduce reliance on costly and time-consuming laboratory experiments. researchgate.net For this compound, advanced computational modeling can provide predictive insights into its behavior and guide its development. researchgate.netbmc-rm.org

Key computational approaches for future research include:

Molecular Docking: Simulating the interaction of this compound with the active sites of various biological targets (e.g., enzymes, receptors) can predict its potential mechanisms of action and help identify promising therapeutic or agrochemical targets. nih.govsemanticscholar.org This has been successfully used to identify novel inhibitors for various enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of the parent molecule and its synthesized analogues with their measured biological activities, QSAR models can be developed to predict the activity of novel, yet-to-be-synthesized compounds. nih.gov This allows for the prioritization of synthetic efforts on the most promising candidates. rsc.org

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the compound and its interaction with a biological target over time, providing a deeper understanding of binding stability and the conformational changes involved.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, which is critical for assessing its potential as a drug or commercial chemical.

These predictive models can create a robust, data-driven framework for research, making the experimental discovery process more efficient and targeted.

Table 2: Application of Computational Models in Future Research

Computational Technique Research Application Expected Outcome
Molecular Docking Target Identification Prediction of binding affinity to various proteins
QSAR Lead Optimization Guiding the design of more potent analogues
Molecular Dynamics Mechanism of Action Understanding the stability of ligand-protein complexes

Investigations into Complex Environmental Interactions and Long-Term Fate

Should this compound be considered for applications that involve its release into the environment, such as in agriculture, a thorough understanding of its environmental fate is imperative. Its structure, containing a chlorinated aromatic ring and an ester linkage, suggests several potential interaction and degradation pathways.

Future environmental research should focus on:

Hydrolytic Stability: The ester bond is susceptible to hydrolysis, which would break the molecule into 4-chlorobenzoic acid and glycolic acid. unl.edu Studies should determine the rate of hydrolysis under various environmental conditions (e.g., pH, temperature) to assess its primary degradation route. researchgate.net

Biodegradation: The ability of soil and aquatic microorganisms to degrade the compound and its hydrolysis products is a key factor in its environmental persistence. slideshare.net Research has shown that chlorinated aromatic compounds can be degraded by specific bacterial strains. eurochlor.orgnih.gov Identifying the microbial pathways responsible for breaking down the chlorinated aromatic ring is crucial. researchgate.net

Photodegradation: Exposure to sunlight can induce photochemical reactions that contribute to the breakdown of chemical compounds in surface waters and on soil. The rate and products of photodegradation for this compound should be characterized.

Soil Mobility: The potential for the compound to leach into groundwater or bind to soil particles will determine its distribution and bioavailability in the environment. This is influenced by its physicochemical properties and interactions with soil components. The environmental fate of related phenoxy herbicides like 2,4-D has been studied, and these studies can serve as a model for investigating this compound. cnagrochem.com

Expansion of Non-Human Biological Activity Profiling

Initial research may only scratch the surface of a compound's biological activities. A broad, systematic screening of this compound against a diverse array of non-human biological systems could uncover novel applications. Phenoxyacetic acid derivatives are known to possess a wide range of biological effects, including herbicidal, insecticidal, and antifungal activities. jetir.orgmedchemexpress.com

Future screening platforms could include:

Herbicidal and Plant Growth Regulatory Activity: As a structural relative of phenoxy herbicides like MCPA and 2,4-D, the compound should be tested against a panel of both monocot and dicot plants to determine its selectivity and efficacy as a potential herbicide or plant growth regulator. clinisciences.comwikipedia.orgnih.gov

Antimicrobial Screening: The compound could be evaluated for activity against a wide range of pathogenic bacteria and fungi that affect plants, animals, or humans.

Insecticidal and Nematicidal Assays: Testing against common agricultural pests, such as insects and nematodes, could reveal potential applications in crop protection.

Algaecidal Activity: Screening against various algal species could identify potential use in managing harmful algal blooms in water bodies.

High-throughput screening (HTS) methods can be employed to rapidly assess the compound's activity across thousands of biological targets and cellular systems, efficiently mapping its bioactivity profile. drugtargetreview.comnih.govlifechemicals.com

Potential for Integration into Multidisciplinary Research Platforms

Beyond its direct applications, this compound has the potential to become a valuable tool in broader, multidisciplinary research contexts.

Chemical Probe in Biology: If the compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a "chemical probe." aacrjournals.org Such probes are invaluable tools for researchers to study the function of proteins and signaling pathways in cells, helping to unravel complex biological processes. annualreviews.orgresearchgate.netnih.gov

Materials Science: The rigid aromatic ring and the reactive carboxylic acid group (after potential hydrolysis) make this molecule a candidate for use as a monomer or a building block in polymer chemistry. It could be integrated into polyesters or other polymers to create new materials with tailored properties, such as thermal stability, flame retardancy (due to the chlorine), or specific optical properties.

Agricultural Research Platforms: As a potential plant growth regulator, the compound could be used in integrated research platforms to study plant hormone signaling and develop new strategies for improving crop resilience and yield. tcichemicals.com

Drug Discovery Platforms: The core structure could serve as a scaffold in medicinal chemistry for the development of new therapeutic agents, leveraging integrated screening and bioinformatics platforms to identify novel mechanisms of action. technologynetworks.com

The integration of this compound into these diverse research areas would amplify its scientific value and could lead to discoveries and innovations far beyond its initial intended scope.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of [(4-Chlorobenzoyl)oxy]acetic acid, and what are their critical optimization parameters?

  • Answer : The compound is typically synthesized via esterification between 4-chlorobenzoyl chloride and glycolic acid under Schotten-Baumann conditions. Key parameters include maintaining a pH of 8–9 (using aqueous NaHCO₃), temperature control (0–5°C to minimize hydrolysis), and a stoichiometric ratio of 1.2:1 (benzoyl chloride to glycolic acid). Reaction progress is monitored by TLC (ethyl acetate/hexane, 3:7 v/v) or FTIR for ester C=O bond formation (1740 cm⁻¹). Post-synthesis, purification via recrystallization (ethanol/water) ensures >98% purity .

Q. How is the structural identity of this compound confirmed in synthetic batches?

  • Answer : Multimodal characterization is used:

  • ¹H NMR (DMSO-d₆): δ 4.55 (s, 2H, CH₂), 7.45–8.05 (AA'BB', 4H, aryl), 12.3 (br s, COOH).
  • ¹³C NMR : 168.2 (ester C=O), 170.5 (carboxylic C=O), 134–128 ppm (aryl carbons).
  • IR : Peaks at 1740 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (carboxylic O–H stretch).
  • HRMS : [M-H]⁻ at m/z 228.0198 (calculated for C₉H₆ClO₄). Cross-validation with reference standards is critical .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Answer : HPLC-DAD with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (0.1% TFA in water/acetonitrile) detects impurities <0.1%. Relative retention times (RRT) from pharmacopeial standards (e.g., RRT 0.34 for 4-chlorobenzoic acid) aid identification. For validation, spike recovery tests (80–120%) and LOQ studies (0.01% w/w) are performed .

Advanced Research Questions

Q. What strategies resolve discrepancies in HPLC purity assessments across laboratories?

  • Answer : Discrepancies arise from column variability (e.g., C18 vs. phenyl-hexyl) or mobile phase pH. Standardization involves:

  • Using USP reference materials (e.g., 4-chlorophenoxyacetic acid in ).
  • Adjusting column temperature (30°C) and flow rate (1.0 mL/min).
  • Cross-validating with quantitative ¹H NMR (qNMR) for carboxylic proton integration (δ 12.3 ppm). Contradictory data may stem from hydrolysis during analysis; stabilize samples with 0.1% formic acid .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form?

  • Answer : Stability studies (25°C, 14 days) show:

  • pH 2–6 : >95% stability (carboxylic acid protonation reduces hydrolysis).
  • pH >8 : Rapid ester hydrolysis to 4-chlorobenzoic acid (confirmed by LC-MS, [M-H]⁻ at m/z 155.0012) and glycolic acid. Degradation follows first-order kinetics (k = 0.023 h⁻¹ at pH 10). Buffered formulations (pH 4–6) are recommended for long-term storage .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer : DFT calculations (B3LYP/6-31G*) reveal the ester carbonyl’s electrophilicity (LUMO energy: -1.2 eV) drives reactivity. Amine nucleophiles attack preferentially at low temperatures (-20°C), but competing decarboxylation occurs above 40°C. Mechanistic studies using in situ IR show transient tetrahedral intermediates. Optimize yields by adding Hünig’s base to scavenge HCl and suppress side reactions .

Methodological Notes

  • Synthesis Troubleshooting : Low yields (<60%) may result from incomplete acylation; use excess benzoyl chloride (1.5 equiv) and monitor by TLC.
  • Contradiction Management : If NMR and HPLC purity data conflict, check for residual solvents (e.g., DMSO in ) or hydrate formation via Karl Fischer titration.
  • Advanced Analytics : For degradation pathway elucidation, employ LC-HRMS/MS with collision-induced dissociation (CID) to fragment degradation products .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.